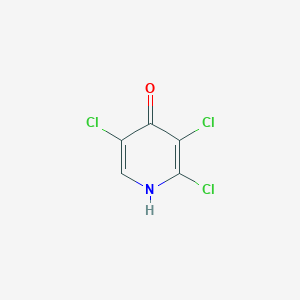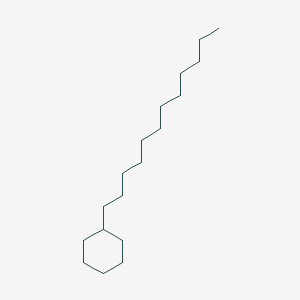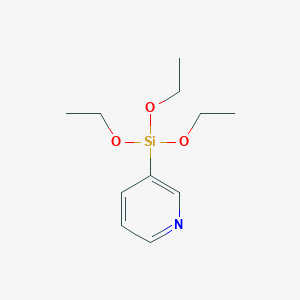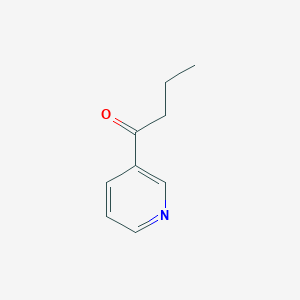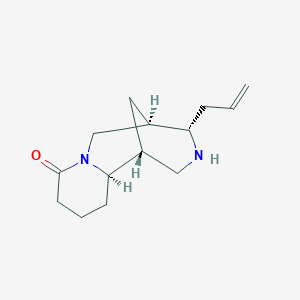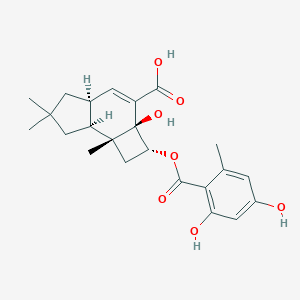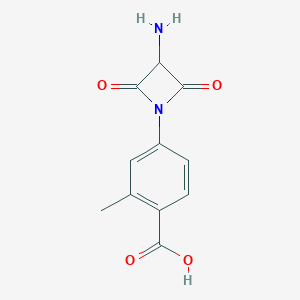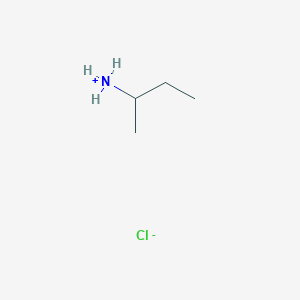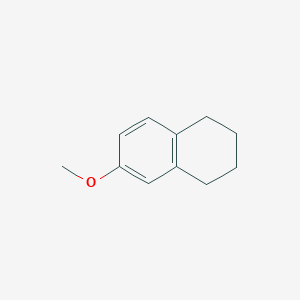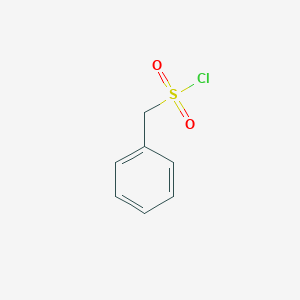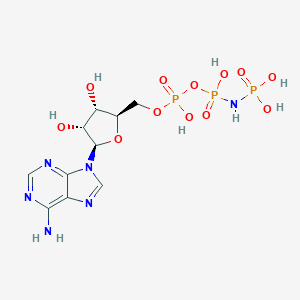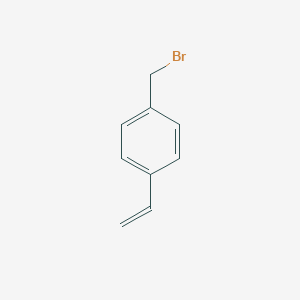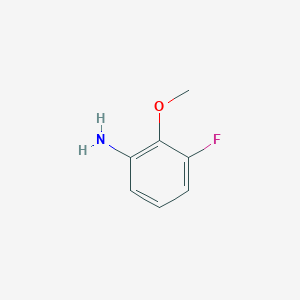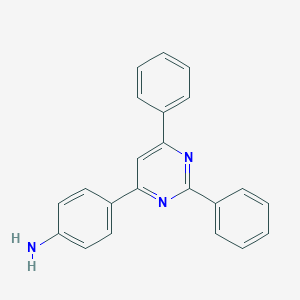
3,3-Diethyloxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diethyloxetane is a cyclic organic compound with the molecular formula C6H12O. It is a colorless liquid that is commonly used as a solvent in chemical reactions. 3,3-Diethyloxetane has been the subject of extensive scientific research due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3,3-Diethyloxetane is not well understood, but it is believed to interact with various biological molecules and cellular processes. Some studies have suggested that 3,3-Diethyloxetane may have anti-inflammatory and antioxidant properties, although further research is needed to confirm these findings.
Biochemische Und Physiologische Effekte
3,3-Diethyloxetane has been shown to have a variety of biochemical and physiological effects in laboratory experiments. For example, it has been shown to inhibit the growth of certain types of cancer cells, to reduce inflammation in animal models, and to improve cognitive function in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,3-Diethyloxetane in laboratory experiments is its ability to dissolve a wide range of organic compounds, making it a versatile solvent for various chemical reactions. However, its high cost and potential toxicity are limitations that must be taken into account when considering its use in experiments.
Zukünftige Richtungen
There are many potential future directions for research on 3,3-Diethyloxetane. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of 3,3-Diethyloxetane and to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 3,3-Diethyloxetane involves the reaction between ethylene oxide and diethylamine. The reaction is typically carried out under high pressure and high temperature conditions, and the resulting product is purified through distillation and other separation techniques.
Wissenschaftliche Forschungsanwendungen
3,3-Diethyloxetane has been used in a variety of scientific research applications, including as a solvent in chemical reactions, as a component in the synthesis of pharmaceuticals and other organic compounds, and as a model system for studying the behavior of cyclic organic compounds.
Eigenschaften
CAS-Nummer |
10196-39-1 |
|---|---|
Produktname |
3,3-Diethyloxetane |
Molekularformel |
C7H14O |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
3,3-diethyloxetane |
InChI |
InChI=1S/C7H14O/c1-3-7(4-2)5-8-6-7/h3-6H2,1-2H3 |
InChI-Schlüssel |
VFYHHERJNPKXIX-UHFFFAOYSA-N |
SMILES |
CCC1(COC1)CC |
Kanonische SMILES |
CCC1(COC1)CC |
Andere CAS-Nummern |
10196-39-1 |
Synonyme |
3,3-Diethyloxetane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



